molecular formula C15H22N4O3 B3793669 methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}-4-oxobutanoate

methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}-4-oxobutanoate

Cat. No.: B3793669
M. Wt: 306.36 g/mol
InChI Key: ONCIJHZFSBABTE-UHFFFAOYSA-N
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Description

The compound contains a quinazoline group, which is a type of heterocyclic compound. Quinazolines are known to exhibit a wide range of biological activities and are found in many pharmaceutical drugs . The compound also contains a dimethylamino group, which can potentially participate in various chemical reactions.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a quinazoline ring, which is a bicyclic structure containing two nitrogen atoms. The dimethylamino group would be attached to this ring. Detailed structural analysis would require experimental data such as NMR or X-ray crystallography .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The dimethylamino group could act as a nucleophile in reactions with electrophiles. The carbonyl group could also be involved in reactions such as nucleophilic addition or condensation .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on factors such as its molecular structure and the functional groups it contains. For example, the presence of the dimethylamino group could make the compound basic .

Mechanism of Action

The mechanism of action of this compound would depend on its biological target. Many quinazoline derivatives are known to inhibit tyrosine kinases, which are enzymes involved in signal transduction pathways in cells .

Properties

IUPAC Name

methyl 4-[[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-5-yl]amino]-4-oxobutanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N4O3/c1-19(2)15-16-9-10-11(5-4-6-12(10)18-15)17-13(20)7-8-14(21)22-3/h9,11H,4-8H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONCIJHZFSBABTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C2C(CCCC2=N1)NC(=O)CCC(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}-4-oxobutanoate
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methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}-4-oxobutanoate
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methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}-4-oxobutanoate
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methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}-4-oxobutanoate
Reactant of Route 5
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methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}-4-oxobutanoate
Reactant of Route 6
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methyl 4-{[2-(dimethylamino)-5,6,7,8-tetrahydro-5-quinazolinyl]amino}-4-oxobutanoate

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